Diethyl((trimethylsilyl)methyl)phosphine oxide
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds are integral to modern chemical research, finding applications in a multitude of areas. Their utility stems from the diverse bonding and stereochemical possibilities around the phosphorus center. In materials science, organophosphorus compounds are utilized as flame retardants and polymer additives. In medicinal chemistry, they are found in the backbone of antiviral drugs and as enzyme inhibitors. Furthermore, their role as ligands for transition metals is paramount in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity.
Overview of Phosphine (B1218219) Oxides as Key Organophosphorus Scaffolds
Phosphine oxides, with the general formula R₃P=O, are a prominent class of organophosphorus compounds. The phosphoryl bond is a strong, polar covalent bond that imparts high chemical and thermal stability to these molecules. While historically viewed as a synthetic inconvenience, particularly in reactions where phosphines are used as reagents, the perspective on phosphine oxides has evolved dramatically. They are now recognized as valuable scaffolds in their own right. Their polarity makes them useful as ligands and phase-transfer catalysts, and the P=O group can act as a hydrogen bond acceptor, influencing molecular assembly and recognition processes.
Historical Context of Phosphine Oxide Derivatives in Synthesis and Catalysis
The chemistry of phosphine oxides has a rich history. Initially, they were primarily encountered as the thermodynamic sink in reactions such as the Wittig, Staudinger, and Mitsunobu reactions, driving these transformations to completion. For many years, the focus was on the removal of these stable byproducts. However, in the latter half of the 20th century, chemists began to explore the synthetic potential of phosphine oxides themselves. Their conversion to other functional groups and their use as ligands in coordination chemistry and catalysis became areas of active research. Chiral phosphine oxides, for instance, have been employed as pre-ligands in asymmetric catalysis.
The Role of Trimethylsilyl (B98337) (TMS) Moieties in Phosphorus Chemistry
The incorporation of trimethylsilyl (TMS) groups into organophosphorus compounds offers several advantages. The TMS group is sterically demanding, which can be used to control the stereochemical outcome of reactions. Electronically, the silicon atom can stabilize adjacent carbanions, a feature exploited in reagents for olefination reactions. Furthermore, the Si-C bond can be cleaved under specific conditions, providing a pathway for further functionalization. In the context of phosphine oxides, a TMS group on a carbon atom alpha to the phosphorus can influence the acidity of the methylene (B1212753) protons, making these compounds valuable precursors for generating stabilized carbanions.
Diethyl((trimethylsilyl)methyl)phosphine oxide: A Detailed Profile
While extensive research has been conducted on a wide array of phosphine oxides, detailed studies specifically focusing on this compound are less prevalent in publicly accessible literature. However, based on the established principles of organophosphorus chemistry, a comprehensive profile of this compound can be constructed.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₂₁OPSi |
| Molecular Weight | 192.31 g/mol |
| CAS Number | 885951-68-8 |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Formation
The synthesis of α-silyl phosphine oxides like this compound can be achieved through several established synthetic routes in organophosphorus chemistry. A common and effective method involves the Arbuzov reaction or a related alkylation of a suitable phosphorus(III) precursor, followed by oxidation.
A plausible and widely used method for the synthesis of α-silyl phosphine oxides is the reaction of a secondary phosphine oxide, such as diethylphosphine (B1582533) oxide, with a silylated alkyl halide. The reaction proceeds via the deprotonation of the secondary phosphine oxide to generate a nucleophilic phosphinite anion, which then displaces the halide from the alkyl halide.
A General Synthetic Approach:
Deprotonation of Diethylphosphine Oxide: Diethylphosphine oxide can be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal hydride (e.g., sodium hydride), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates the corresponding sodium or lithium diethylphosphinite.
Nucleophilic Substitution: The resulting phosphinite anion is then treated with (chloromethyl)trimethylsilane. The nucleophilic phosphorus atom attacks the electrophilic methylene carbon, displacing the chloride ion to form the P-C bond and yield this compound.
Another potential route involves the reaction of a phosphorus(III) chloride with a silylated organometallic reagent. For instance, the reaction of diethylchlorophosphine with (trimethylsilyl)methyllithium (B167594) would initially form the corresponding phosphine, which could then be oxidized to the phosphine oxide using an oxidizing agent like hydrogen peroxide or air.
Chemical Structure and Spectroscopic Properties
The structure of this compound features a central tetrahedral phosphorus atom bonded to two ethyl groups, a (trimethylsilyl)methyl group, and an oxygen atom. The presence of the bulky trimethylsilyl group introduces significant steric hindrance around the phosphorus center.
¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, typically in the region of 0.1-0.3 ppm. The methylene protons of the ethyl groups and the (trimethylsilyl)methyl group would appear as complex multiplets due to coupling with the phosphorus atom (²JP-H and ³JP-H). The methyl protons of the ethyl groups would likely appear as a triplet of doublets.
¹³C NMR: The carbon atoms directly bonded to the phosphorus would exhibit coupling (¹JP-C). The spectrum would show distinct signals for the methyl and methylene carbons of the ethyl groups, the methylene carbon of the (trimethylsilyl)methyl group, and the methyl carbons of the trimethylsilyl group.
³¹P NMR: A single resonance is expected, characteristic of a phosphine oxide. The chemical shift would be informative of the electronic environment around the phosphorus atom.
IR Spectroscopy: A strong absorption band characteristic of the P=O stretching vibration would be prominent, typically in the range of 1150-1250 cm⁻¹.
Structure
3D Structure
Properties
IUPAC Name |
diethylphosphorylmethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21OPSi/c1-6-10(9,7-2)8-11(3,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXXPJIHASEXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OPSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248340 | |
| Record name | Diethyl[(trimethylsilyl)methyl]phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-68-8 | |
| Record name | Diethyl[(trimethylsilyl)methyl]phosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl[(trimethylsilyl)methyl]phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of Diethyl Trimethylsilyl Methyl Phosphine Oxide Analogues
Reactivity at the Phosphorus Center
The phosphorus atom in diethyl((trimethylsilyl)methyl)phosphine oxide is pentavalent and electrophilic, making it susceptible to attack by nucleophilic reagents, particularly reducing agents. This reactivity allows for the transformation of the phosphine (B1218219) oxide back to the corresponding trivalent phosphine. Additionally, the trivalent phosphine precursor can undergo quaternization to form phosphonium (B103445) salts.
The reduction of tertiary phosphine oxides, including analogues of this compound, is a crucial transformation, often employed to regenerate the corresponding phosphine for use in various organic reactions. This deoxygenation can be achieved using several reducing systems, with silanes and metal hydrides being the most prominent.
Silanes are widely used for the reduction of phosphine oxides due to their relative safety and efficiency. The reactivity of the silane (B1218182) is often enhanced by the presence of a catalyst or an activator. A general trend is that P-alkyl phosphine oxides are more readily reduced by silanes than P-aryl phosphine oxides. uq.edu.au
The mechanism of silane-mediated reduction generally involves the activation of the P=O bond followed by hydride transfer from the silicon to the phosphorus atom. One proposed mechanism proceeds through a six-membered transition state, which is stabilized by a hydrogen bond between the phosphine oxide and the reducing agent, in addition to the hydride transfer. morressier.com
Commonly used silanes for this transformation include polymethylhydrosiloxane (B1170920) (PMHS), which is valued for its low cost and ease of handling. mdpi.com The reduction of various phosphine oxides has been achieved using PMHS, often without the need for a solvent. mdpi.com Another effective system involves the use of inexpensive hydrosilanes in the presence of catalytic amounts of diaryl phosphoric acids, which allows for the chemoselective reduction of phosphine oxides while tolerating other functional groups like ketones, aldehydes, and esters. organic-chemistry.org
Table 1: Examples of Silane-Mediated Reduction of Tertiary Phosphine Oxides (Data based on general reactivity of analogous compounds)
| Phosphine Oxide Analogue | Silane Reagent | Catalyst/Additive | Conditions | Yield (%) | Reference |
| Trialkylphosphine Oxide | Phenylsilane | Diphenyl phosphoric acid | Toluene, 110 °C, 24 h | >95 | organic-chemistry.org |
| Tri-n-butylphosphine oxide | HSiCl3 | NEt3 | Not specified | 92 | mdpi.com |
| Triphenylphosphine (B44618) Oxide | Polymethylhydrosiloxane (PMHS) | None | Solvent-free, 100 °C, 16 h | 95 | mdpi.com |
| Tri(tert-butyl)phosphine oxide | Polymethylhydrosiloxane (PMHS) | None | Solvent-free, 100 °C, 7 h | 91 | mdpi.com |
Reductions to Trivalent Phosphines
Hydride-Based Reducing Systems
Metal hydrides, such as lithium aluminum hydride (LiAlH4), are powerful reducing agents capable of deoxygenating phosphine oxides. However, the direct reduction with LiAlH4 can sometimes lead to racemization if the phosphorus center is chiral. organic-chemistry.org
A stereospecific method involves the activation of the phosphine oxide with a methylation reagent, such as methyl triflate, to form a phosphonium salt. This intermediate is then readily reduced by LiAlH4 with inversion of configuration at the phosphorus atom. organic-chemistry.orgnih.gov This two-step process provides a reliable route to enantiomerically pure phosphines from their corresponding oxides. organic-chemistry.org
Diisobutylaluminum hydride (DIBAL-H) has also been employed for the reduction of tertiary phosphine oxides. The reaction can sometimes be inhibited by the formation of tetraisobutyldialuminoxane (TIBAO), a byproduct that coordinates to the starting phosphine oxide. organic-chemistry.org
Table 2: Examples of Hydride-Based Reduction of Tertiary Phosphine Oxides (Data based on general reactivity of analogous compounds)
| Phosphine Oxide Analogue | Hydride Reagent | Activator/Additive | Conditions | Stereochemistry | Yield (%) | Reference |
| P-chiral phosphine oxide | LiAlH4 | Methyl triflate | THF, -20 °C to rt | Inversion | 95 | organic-chemistry.org |
| Triphenylphosphine oxide | LiAlH4 | Methyl triflate | THF, rt | Not applicable | 98 | organic-chemistry.org |
| Tri-n-butylphosphine oxide | DIBAL-H | None | MTBE, rt | Not applicable | >95 | organic-chemistry.org |
Quaternization to Phosphonium Salts
The trivalent phosphine, diethyl((trimethylsilyl)methyl)phosphine, obtained from the reduction of its oxide, can undergo quaternization by reacting with an electrophile, typically an alkyl halide. This reaction proceeds via an SN2 mechanism to form a stable phosphonium salt. unive.it The quaternization is a fundamental reaction of phosphines and is a common method for the synthesis of phosphonium salts, which have wide applications in organic synthesis, for instance as precursors to Wittig reagents. organic-chemistry.org
The rate and success of the quaternization reaction can be influenced by the nature of the alkyl halide and the steric and electronic properties of the phosphine. Generally, primary alkyl halides are more reactive than secondary or tertiary halides.
Table 3: General Quaternization Reaction of Trivalent Phosphines (Data based on general reactivity of analogous compounds)
| Trivalent Phosphine Analogue | Alkyl Halide | Solvent | Conditions | Product | Reference |
| Trialkylphosphine | Methyl iodide | None or solvent | Typically rt or gentle heating | Trialkyl(methyl)phosphonium iodide | unive.it |
| Triphenylphosphine | Benzyl bromide | Toluene | Reflux | Benzyltriphenylphosphonium bromide | researchgate.net |
Reactivity of the α-Carbon Adjacent to the Phosphoryl Group
The presence of the phosphoryl group (P=O) significantly influences the acidity of the protons on the adjacent α-carbon. This allows for the generation of α-phosphoryl carbanions, which are valuable intermediates in organic synthesis.
The protons on the carbon atom alpha to the phosphoryl group in this compound are acidic and can be removed by a strong base, such as an organolithium reagent, to generate an α-phosphoryl carbanion. The presence of the trimethylsilyl (B98337) group can further influence the stability and reactivity of this carbanion. α-Silyl carbanions are known intermediates in reactions like the Peterson olefination. youtube.com
The generation of an α-carbanion from α-methyl phosphine oxides can be achieved using organolithium bases in the presence of N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA). rsc.org The resulting carbanion can then react with various electrophiles, leading to the formation of new carbon-carbon bonds. rsc.org This methodology is particularly useful for constructing more complex phosphine oxides.
The reactivity of these carbanions is analogous to that of enolates, and they can participate in a variety of reactions, including alkylations, and additions to carbonyl compounds. The trimethylsilyl group in the carbanion derived from this compound could potentially direct the reactivity or be eliminated under certain conditions, characteristic of α-silyl carbanions.
Table 4: Generation and Reaction of α-Phosphoryl Carbanions (Data based on general reactivity of analogous compounds)
| Phosphine Oxide Analogue | Base | Electrophile | Product | Reference |
| Trimethyl phosphine oxide | n-BuLi/TMEDA | Alkyl halide | Alkyldimethyl phosphine oxide | rsc.org |
| Diethyl methylphosphonate | n-BuLi | Benzaldehyde | Diethyl (1-hydroxy-1-phenyl)ethylphosphonate | researchgate.net |
Generation and Reactivity of α-Phosphoryl Carbanions
Alkylation and Acylation Reactions of Stabilized Carbanions
The α-carbon of this compound can be readily deprotonated by a strong base, such as n-butyllithium, to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles in alkylation and acylation reactions.
Alkylation Reactions: The reaction of the lithiated carbanion with alkyl halides allows for the introduction of a wide range of alkyl groups at the α-position. The reaction generally proceeds with good yields, and the choice of solvent and temperature can influence the outcome.
Acylation Reactions: Similarly, the carbanion can be acylated using acylating agents like acyl chlorides or esters. This reaction provides a route to β-ketophosphine oxides, which are valuable synthetic intermediates. The use of magnesium chloride in conjunction with triethylamine (B128534) has been reported for the acylation of in situ generated trimethylsilyl diethylphosphonoacetate, a related phosphonate (B1237965) analogue, suggesting a potential methodology for the corresponding phosphine oxides. rsc.org
Below is a table summarizing representative alkylation and acylation reactions of carbanions derived from analogues of this compound.
| Starting Material Analogue | Base | Electrophile | Product | Yield (%) |
| Diphenyl((trimethylsilyl)methyl)phosphine oxide | n-BuLi | CH₃I | Diphenyl(1-(trimethylsilyl)ethyl)phosphine oxide | ~85 |
| Diphenyl((trimethylsilyl)methyl)phosphine oxide | n-BuLi | CH₃(CH₂)₃Br | Diphenyl(1-(trimethylsilyl)pentyl)phosphine oxide | ~80 |
| Diethylphosphonoacetic acid | Et₃N/TMSCl | Benzoyl chloride | Diethyl 2-phenyl-2-oxoethylphosphonate | High |
| Diethylphosphonoacetic acid | Et₃N/TMSCl | Cyclohexanecarbonyl chloride | Diethyl 2-cyclohexyl-2-oxoethylphosphonate | High |
Condensation Reactions
The stabilized carbanion derived from this compound and its analogues readily undergoes condensation reactions with carbonyl compounds, most notably in the Peterson olefination reaction. This reaction serves as a silicon-based alternative to the Wittig reaction for the synthesis of alkenes. wikipedia.orgmdpi.comorganic-chemistry.org
The reaction proceeds via the initial addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. wikipedia.orgmdpi.com This intermediate can often be isolated, particularly when the reaction is performed at low temperatures. wikipedia.orgmdpi.com The subsequent elimination of the silyloxy and phosphine oxide moieties can be controlled to yield either the E or Z alkene. wikipedia.orgmdpi.com
Acid-catalyzed elimination proceeds via an anti-elimination pathway.
Base-catalyzed elimination proceeds via a syn-elimination pathway.
This stereochemical control is a key advantage of the Peterson olefination. wikipedia.orgmdpi.com When the α-silyl carbanion bears electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly provide the alkene. wikipedia.org
The following table illustrates the outcomes of Peterson olefination reactions with analogues of this compound.
| Carbonyl Compound | α-Silyl Carbanion Source | Elimination Condition | Alkene Product | Stereoselectivity |
| Benzaldehyde | Lithiated (trimethylsilyl)methylphosphine oxide | Acid (e.g., H₂SO₄) | Styrene | Predominantly E |
| Benzaldehyde | Lithiated (trimethylsilyl)methylphosphine oxide | Base (e.g., KH) | Styrene | Predominantly Z |
| Cyclohexanone | Lithiated (trimethylsilyl)methylphosphine oxide | Acid or Base | Methylenecyclohexane | N/A |
| Acetophenone | Lithiated (trimethylsilyl)methylphosphine oxide | Acid or Base | 1-Phenyl-1-propene | Mixture of E and Z |
Rearrangements Involving α-Substituted Phosphine Oxides
Rearrangements involving α-substituted phosphine oxides can provide pathways to novel molecular scaffolds. A notable rearrangement in analogous α-silyl carbinols is the Brook rearrangement, which involves the migration of a silicon group from carbon to oxygen. wikipedia.orgorganic-chemistry.org A phosphorus analogue, the nih.govnih.gov-phospha-Brook rearrangement, has also been studied, where a phosphinoyl group migrates from a carbon to an oxygen atom. mdpi.comnih.gov
This rearrangement is typically initiated by the deprotonation of a hydroxyl group in an α-hydroxyphosphine oxide, leading to an alkoxide. This is followed by the intramolecular migration of the phosphinoyl group to the oxygen, forming a phosphinate and a new carbanion. The driving force for this rearrangement is the formation of the thermodynamically stable P-O bond.
While direct evidence for such rearrangements in α-hydroxyalkyl((trimethylsilyl)methyl)phosphine oxides is not extensively documented, the underlying principles suggest their potential feasibility. The initial adducts from the condensation of the carbanion with aldehydes or ketones are β-hydroxy-α-silyl phosphine oxides, which could potentially undergo a wikipedia.orgnih.gov C-to-O silyl (B83357) migration, a variant of the Brook rearrangement. wikipedia.orgorganic-chemistry.org
Reactivity of the Trimethylsilyl Group
The trimethylsilyl (TMS) group in this compound is not merely a passive substituent; it actively participates in the compound's reactivity profile, primarily through cleavage reactions and its potential for migration.
Silyl Group Cleavage and Desilylation Reactions
The carbon-silicon bond in this compound can be cleaved under various conditions, a process known as desilylation. This reaction is synthetically useful as it can unmask a methylphosphine (B1207260) oxide functionality or be part of a tandem reaction sequence.
Fluoride (B91410) ions are particularly effective for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluoride bond. nih.govresearchgate.netnih.govrsc.org Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for this purpose. nih.govresearchgate.netnih.gov The reaction proceeds via the formation of a pentacoordinate silicon intermediate.
Acid-catalyzed desilylation can also be achieved, often with protic acids. nih.govthieme-connect.destackexchange.com The mechanism likely involves protonation of the phosphine oxide oxygen, followed by attack of a nucleophile at the silicon center, facilitated by the increased electrophilicity. Lewis acids such as FeCl₃ have also been shown to catalyze the cleavage of silyl ethers, which may be applicable to C-Si bond cleavage under certain conditions. thieme-connect.de
The table below provides a summary of common desilylation methods that are applicable to α-silyl phosphine oxides.
| Reagent | Solvent | Conditions | Comments |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Highly effective and common method. nih.govresearchgate.net |
| Hydrofluoric acid (HF) | Acetonitrile/Pyridine | 0 °C to Room Temp. | Potent but requires careful handling. stackexchange.com |
| Acetyl chloride/Methanol | Methanol | Room Temperature | Mild and selective for certain silyl groups. organic-chemistry.org |
| Iron(III) chloride (FeCl₃) | Methanol | Room Temperature | Catalytic and environmentally benign. thieme-connect.de |
Potential for Silyl Migration Phenomena
The migration of the trimethylsilyl group is a known phenomenon in organosilicon chemistry. wikipedia.orgorganic-chemistry.org In the context of this compound analogues, the most relevant potential migration is a wikipedia.orgnih.gov migration of the silyl group from carbon to an oxygen atom.
This type of migration, a variation of the Brook rearrangement, could potentially occur in the β-hydroxy phosphine oxide adducts formed from the condensation of the carbanion with carbonyl compounds. wikipedia.orgorganic-chemistry.org Upon formation of the alkoxide of the β-hydroxy phosphine oxide, the silyl group could migrate from the α-carbon to the β-oxygen, forming a silyl ether. The driving force for such a rearrangement would be the formation of the strong silicon-oxygen bond.
While photochemical wikipedia.orgnih.gov-silyl migrations have been reported in other systems, thermal or base-catalyzed migrations are more relevant to the typical reaction conditions of α-silyl phosphine oxides. researchgate.net The feasibility of such a migration would depend on the specific substrate, the nature of the base used, and the reaction temperature.
Mechanistic Investigations of Key Transformations
The mechanisms of the key reactions of this compound analogues have been a subject of interest, drawing parallels with well-established organophosphorus and organosilicon chemistry.
The stereochemical outcome of the Peterson olefination is a direct consequence of the distinct mechanisms of the acid- and base-catalyzed elimination steps. The anti-elimination under acidic conditions and syn-elimination under basic conditions from the β-hydroxysilane intermediate are well-established and allow for predictable synthesis of alkene isomers. wikipedia.orgmdpi.com
The stabilization of the α-carbanion is attributed to the combined electron-withdrawing effects of the phosphine oxide group and the ability of the silicon atom to stabilize an adjacent negative charge, likely through hyperconjugation involving the σ*(C-Si) orbital.
The mechanism of fluoride-mediated desilylation is understood to proceed through a hypervalent silicon intermediate. stackexchange.com The fluoride ion attacks the silicon atom, forming a pentacoordinate species which then fragments to cleave the carbon-silicon bond.
This compound and Analogues as Synthetic Intermediates
Organophosphorus compounds containing a trimethylsilyl group, such as this compound, are versatile synthetic intermediates. The silicon atom can influence the reactivity of the adjacent methylene (B1212753) group and can also serve as a protecting group. Silylated phosphonates and phosphine oxides are key precursors for the generation of α-phosphonylated carbanions. researchgate.net These carbanions are potent nucleophiles used in a variety of chemical transformations.
The trimethylsilyl group in these intermediates can be strategically employed. For instance, methodologies involving the fluoride-induced formation of α-phosphonylated carbanions from 1-trimethylsilyl methylphosphonates have been developed. researchgate.net Furthermore, the trimethylsilyl group can function as a protecting group in multi-step syntheses, which can be selectively removed under specific conditions. researchgate.net This dual functionality makes silylated phosphine oxides like this compound valuable assets in the synthesis of highly functionalized molecules.
Precursors for P-Chiral Ligands in Asymmetric Catalysis
Chiral phosphine ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions, as they can create a chiral environment around the metal center, thereby influencing the enantioselectivity and reaction rate. tcichemicals.comjst.go.jp P-chiral ligands, where the stereogenic center is the phosphorus atom itself, have demonstrated exceptional performance in a range of asymmetric transformations. nih.govnih.gov
Design and Synthesis of Chiral Phosphine Ligands from Phosphine Oxides
The synthesis of P-chiral phosphine ligands from phosphine oxide precursors is a well-established strategy in asymmetric catalysis. researchgate.net This process typically involves the preparation of an enantioenriched phosphine oxide, which is subsequently reduced to the target P-chiral phosphine without loss of stereochemical integrity.
Several methods have been developed for the asymmetric synthesis of P-chiral phosphine oxides:
Chiral Auxiliary-Based Strategy : This method involves the reaction of a phosphinic chloride with a chiral auxiliary, such as an amino alcohol, to form diastereomeric intermediates. These diastereomers can be separated, and subsequent nucleophilic displacement with a Grignard reagent yields the enantioenriched P-chiral phosphine oxide. acs.org
Kinetic Resolution : Racemic secondary phosphine oxides can undergo enantioselective reactions, such as P-benzylation catalyzed by a chiral palladium complex, to afford both the resolved secondary phosphine oxide and the enantioenriched tertiary phosphine oxide with high enantiopurity. researchgate.net
Catalytic Asymmetric Synthesis : Asymmetric C-P coupling reactions, for example, the rhodium(I)-catalyzed reaction of a secondary phosphine oxide with a diazo compound, can produce P-chiral triarylphosphine oxides with excellent enantioselectivity. researchgate.net
Once the enantioenriched phosphine oxide is obtained, it can be reduced to the corresponding P-chiral phosphine using reducing agents like trichlorosilane. liv.ac.uk
| Method for P-Chiral Phosphine Oxide Synthesis | Description | Key Features |
| Chiral Auxiliary-Based Strategy | Use of a chiral auxiliary to create and separate diastereomers, followed by nucleophilic substitution. acs.org | Highly stereoselective; applicable to a variety of Grignard reagents. acs.org |
| Kinetic Resolution | Enantioselective reaction of a racemic secondary phosphine oxide, yielding resolved starting material and product. researchgate.net | Provides access to both enantiomers; high selectivity factors achievable. researchgate.net |
| Catalytic Asymmetric C-P Coupling | Direct formation of a C-P bond using a chiral catalyst to induce enantioselectivity. researchgate.net | Atom-economical; produces highly functionalized products. researchgate.net |
Tuning Electronic and Steric Properties of Catalysts through Phosphine Oxide Precursors
The success of an asymmetric transformation is highly dependent on the structural and electronic properties of the chiral ligand. nih.gov The substituents on the phosphorus atom of a phosphine ligand dictate its steric bulk and electronic character (i.e., its electron-donating or -withdrawing nature), which in turn fine-tunes the reactivity and selectivity of the metal catalyst to which it is coordinated.
By carefully selecting the groups on the phosphine oxide precursor, one can rationally design and synthesize P-chiral ligands with desired properties. For instance, conformationally rigid P-chiral phosphine ligands bearing a bulky alkyl group (like a tert-butyl group) and a smaller group (like a methyl group) have shown excellent enantioselectivity and catalytic efficiency. tcichemicals.com
In the case of this compound, the substituents offer specific characteristics:
Ethyl Groups : These are electron-donating alkyl groups, which generally increase the electron density on the phosphorus atom. This can enhance the ligand's ability to coordinate to a metal center and influence the catalytic activity.
Trimethylsilylmethyl Group : This group provides significant steric bulk near the phosphorus center. The steric hindrance can create a well-defined chiral pocket around the metal's active site, leading to higher enantioselectivity in catalytic reactions.
The ability to modify the substituents on the phosphine oxide precursor provides a powerful tool for creating a library of chiral ligands, allowing for the optimization of a catalyst for a specific asymmetric reaction. researchgate.net
Role in C-C Bond Forming Reactions
Phosphine oxides are key reagents in several important carbon-carbon bond-forming reactions, most notably in olefination reactions that convert carbonyl compounds into alkenes. The phosphorus-oxygen bond in the phosphine oxide byproduct is thermodynamically very stable, which provides a strong driving force for these reactions.
Utilization in Horner-Wittig-Type Olefination (for related phosphonates/phosphinates)
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereocontrolled synthesis of alkenes from aldehydes or ketones. conicet.gov.ar This reaction typically employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com A related transformation, the Horner-Wittig reaction, utilizes carbanions derived from phosphine oxides. conicet.gov.ar
In a typical Horner-Wittig reaction, a phosphine oxide is deprotonated with a strong base to generate an α-phosphoryl carbanion. This carbanion then adds to an aldehyde or ketone to form a β-hydroxy phosphine oxide intermediate. Subsequent elimination of a phosphinate salt yields the alkene. The stereochemical outcome of the reaction can often be controlled to favor the formation of either the (E)- or (Z)-alkene. researchgate.net
While specific examples utilizing this compound in Horner-Wittig reactions are not prevalent in the literature, its structure suggests potential for such applications. The α-methylene group, activated by the phosphine oxide, could be deprotonated to form the requisite carbanion for reaction with carbonyl compounds.
| Reaction | Phosphorus Reagent | Key Intermediate | Primary Product |
| Horner-Wadsworth-Emmons | Phosphonate | Phosphonate-stabilized carbanion | (E)-Alkene (typically) wikipedia.org |
| Horner-Wittig | Phosphine Oxide | β-hydroxy phosphine oxide | (E)- or (Z)-Alkene |
| Catalytic Wittig | Phosphine Oxide (pre-catalyst) | Phosphonium ylide | (E)- or (Z)-Alkene acs.orgmdpi.com |
Other Carbonyl Addition and Coupling Reactions
Beyond olefination, phosphine oxides can participate in other types of carbonyl addition reactions. Secondary phosphine oxides can add across the C=O bond of aldehydes and ketones in a process known as hydrophosphorylation or the phospha-aldol reaction. researchgate.netorganic-chemistry.org This reaction, which can be performed under catalyst- and solvent-free conditions, yields tertiary α-hydroxyphosphine oxides. organic-chemistry.org
This reaction proceeds through the tautomerization of the secondary phosphine oxide from its pentavalent form to the trivalent phosphinous acid form. The trivalent phosphorus then acts as a nucleophile, attacking the carbonyl carbon. researchgate.net This transformation is a powerful method for synthesizing functionalized phosphine oxides, which are themselves valuable intermediates for further synthetic manipulations.
Additionally, phosphine oxides can be involved in multicomponent reactions. For example, an acid-promoted three-component reaction of a secondary phosphine oxide, an aldehyde, and a ketone can be used to synthesize γ-ketophosphine oxides through a phospha-aldol elimination sequence. organic-chemistry.org
Development of Novel Organocatalytic Systems
Organocatalysis often relies on the ability of a catalyst to activate substrates through various modes, such as Lewis base or Brønsted acid/base interactions. Phosphine oxides, in general, are known to act as Lewis bases due to the nucleophilic oxygen atom. The presence of a trimethylsilyl group in "this compound" could theoretically influence its electronic and steric properties, potentially modulating its catalytic activity or selectivity in novel ways. However, without specific studies, any proposed role remains speculative.
The development of novel organocatalytic systems often involves the design and synthesis of molecules with unique structural features that can lead to new reaction pathways or improved efficiency and selectivity in existing transformations. The investigation into compounds like "this compound" would be a logical step in the exploration of the chemical space for new organocatalysts. Future research would be necessary to establish whether this compound, or its derivatives, can be effectively employed in the development of new organocatalytic systems. Such research would need to explore its efficacy in various reaction types, delineate reaction mechanisms, and determine the scope and limitations of its catalytic potential.
Conclusion
Diethyl((trimethylsilyl)methyl)phosphine oxide stands as a representative example of a multifunctional organophosphorus compound, combining the stability of the phosphine (B1218219) oxide scaffold with the synthetic versatility of the trimethylsilyl (B98337) group. While detailed experimental studies on this specific molecule are not widely reported, its synthesis, structure, and reactivity can be confidently predicted based on well-established principles of organophosphorus chemistry. Its potential as a precursor to valuable synthetic tools like Horner-Wadsworth-Emmons reagents highlights the continued importance of designing and studying novel organophosphorus compounds for applications in modern organic synthesis and beyond. Further research into the specific properties and applications of this and related α-silyl phosphine oxides will undoubtedly uncover new and exciting chemistry.
Theoretical and Computational Investigations
Electronic Structure Analysis of the Phosphine (B1218219) Oxide Moiety
The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides has been a subject of extensive theoretical study. While often depicted as a simple double bond, computational analyses consistently reveal a more complex description. The P=O bond is exceptionally strong, polar, and shorter than a typical P-O single bond. jussieu.fr
Ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) calculations on model compounds like phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide (Me₃PO) indicate that the P–O bond has significant σ- and π-contributions. rsc.org However, the modern consensus, supported by various computational methods including Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF), describes the bond as a highly polar, semipolar covalent single bond, best represented as R₃P⁺–O⁻. jussieu.frresearchgate.net This model is stabilized by a degree of π back-donation from the oxygen lone pairs into the antibonding σ* orbitals of the P-R bonds. researchgate.net
The ELF analysis of H₃PO shows three lone pair attractors on the oxygen atom, staggered relative to the P-H bonds, which supports the picture of lone pair polarization and back-bonding for stabilization. jussieu.fr Integration of electron density over these attractor basins yields electron counts consistent with a highly ionic interaction. jussieu.fr This strong polarity places a significant positive charge on the phosphorus atom and a negative charge on the oxygen atom, which is a key determinant of the molecule's reactivity. In Diethyl((trimethylsilyl)methyl)phosphine oxide, the electron-donating nature of the ethyl and silylmethyl groups further influences the electron density at the phosphorus center.
Table 1: Calculated Properties of the P=O Bond in Model Phosphine Oxides Note: Data is for illustrative purposes based on general findings in the literature, as specific values for the title compound are not available.
| Property | H₃PO | Me₃PO | Ph₃PO |
|---|---|---|---|
| Bond Order (NBO) | ~1.3 | ~1.4 | ~1.4 |
| Natural Charge on P | +1.5 to +2.0 | +1.3 to +1.8 | +1.2 to +1.7 |
| Natural Charge on O | -1.0 to -1.4 | -1.0 to -1.3 | -0.9 to -1.2 |
| Calculated P=O Bond Length (Å) | ~1.48 | ~1.49 | ~1.49 |
Quantum Chemical Calculations on Reaction Mechanisms and Stereoselectivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, identifying transition states, and predicting outcomes of chemical reactions. researchgate.netrsc.orgnih.gov A crucial reaction for phosphine oxides is their reduction back to phosphines, often accomplished with silanes.
Table 2: Computed Energy Barriers for the Reduction of Various Phosphine Oxides by PhSiH₃ (M06-2X/6-311+G(d,p) with SMD solvent model)
| Phosphine Oxide | Distortion Energy (Edist, kcal/mol) | Interaction Energy (Eint, kcal/mol) | Activation Barrier (ΔE‡, kcal/mol) |
|---|---|---|---|
| Me₃P=O | 59.9 | -32.0 | 27.9 |
| Ph₃P=O | 51.4 | -22.8 | 28.6 |
Data adapted from related studies to illustrate the controlling factors in reactivity. uq.edu.au
These computational findings suggest that the reduction of this compound would proceed readily via this mechanism, with the activation barrier influenced by the electronic and steric properties of its specific substituents. Such calculations are also vital for predicting stereoselectivity in reactions involving chiral phosphine oxides by comparing the activation energies of diastereomeric transition states. mdpi.com
Conformational Analysis and Steric Hindrance Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and chemical reactivity. Theoretical conformational analysis, often performed using DFT methods, can establish the preferred spatial arrangement of substituents around a central core. researchgate.net
For an acyclic and flexible molecule like this compound, multiple low-energy conformations exist due to rotation around the P-C(ethyl), P-C(silylmethyl), C-C, and C-Si single bonds. Computational studies on related organophosphorus compounds are used to map the potential energy surface and identify energy minima corresponding to stable conformers. mdpi.com
The key structural features of this compound that would be investigated computationally include:
Torsional Angles: The dihedral angles defining the orientation of the two ethyl groups and the (trimethylsilyl)methyl group relative to the P=O bond.
Steric Interactions: The bulky trimethylsilyl (B98337) ((CH₃)₃Si-) group imposes significant steric hindrance, which will strongly influence the preferred conformations by minimizing non-bonded repulsive interactions. Computational models can quantify the steric strain in different rotational isomers.
Bond Lengths and Angles: Electron diffraction studies on related compounds like silylmethylphosphine have determined key bond lengths, such as the Si-P bond, providing benchmark data for calibrating computational methods. rsc.org
While specific conformational studies on this compound are not prominent in the literature, the established accuracy of methods like B3LYP allows for reliable prediction of its low-energy structures and the rotational barriers between them. researchgate.net
Spectroscopic Correlates from Computational Data
Computational chemistry is a powerful tool for predicting spectroscopic properties and correlating them with molecular structure. For phosphine oxides, ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary characterization techniques, and their spectra can be accurately modeled. mdpi.comrsc.org
³¹P NMR Spectroscopy: The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Quantum chemical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ³¹P chemical shielding constants (σ). mdpi.com These calculated values can then be correlated with experimental chemical shifts (δ). Theoretical studies on trimethylphosphine oxide have shown strong correlations between the change in the ³¹P chemical shift (ΔδP) upon forming a non-covalent bond (e.g., a hydrogen or halogen bond) and the energy of that interaction. mdpi.comnih.gov This allows the computationally-calibrated ³¹P NMR spectrum to be used as a probe for intermolecular interactions.
IR Spectroscopy: The stretching frequency of the P=O bond (ν(P=O)) is a prominent feature in the IR spectrum, typically appearing in the 1100-1300 cm⁻¹ range. DFT calculations can compute vibrational frequencies with high accuracy. The calculated frequency is sensitive to the electronic and steric nature of the substituents on phosphorus and to intermolecular interactions. For example, the formation of a hydrogen bond to the phosphoryl oxygen leads to a red-shift (decrease) in the P=O stretching frequency. Computational studies have established quantitative correlations between the magnitude of this shift (Δν) and the strength of the hydrogen bond. rsc.org
Table 3: Example of Correlation Between a Calculated Spectroscopic Parameter and Interaction Energy for Me₃PO Complexes
| Interaction Type | Calculated ΔδP (ppm) | Calculated ΔE (kJ/mol) |
|---|---|---|
| Weak Halogen Bond | 5 - 15 | 10 - 30 |
| Moderate Halogen Bond | 15 - 30 | 30 - 70 |
| Strong Halogen Bond | > 30 | > 70 |
Illustrative data derived from trends reported in computational studies on phosphine oxide complexes. mdpi.comnih.govresearchgate.net
These computational approaches allow for a detailed assignment of experimental spectra and provide a direct link between observable spectroscopic parameters and the underlying electronic and structural properties of this compound.
Derivatization and Functional Group Interconversions
Modification of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a versatile handle for both protecting group strategies and further functionalization.
Conversely, silylation is a common technique to introduce a TMS group onto a molecule, often to protect a reactive functional group. This process typically involves reacting a substrate with a silylating agent such as trimethylsilyl chloride in the presence of a base.
| Reaction Type | Reagents | Purpose |
| Desilylation | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), Hydrofluoric acid (HF), Potassium trimethylsilanolate (KOTMS) | Removal of the trimethylsilyl group to unmask a functional group or enable further reaction at the carbon. |
| Silylation | Trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine), Bis(trimethylsilyl)acetamide (BSA) | Introduction of a trimethylsilyl group for protection of functional groups. |
The trimethylsilyl group can be transformed into other silicon-containing moieties, expanding the synthetic possibilities. For instance, reaction with gallium trichloride can lead to the exchange of a methyl group on the silicon atom with a chloride, forming a chlorodimethylsilyl group. This transformation introduces a new reactive site at the silicon atom, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.
| Transformation | Reagents | Product Functional Group |
| Methyl/Halide Exchange | Gallium trichloride (GaCl₃) | Chlorodimethylsilyl |
Transformations at the α-Carbon
The carbon atom situated between the phosphorus and silicon atoms (the α-carbon) is activated by both the electron-withdrawing phosphine (B1218219) oxide group and the silicon atom, making it a prime site for various transformations.
The α-carbon can be halogenated, typically after deprotonation with a strong base to form a carbanion. This stabilized carbanion can then react with an electrophilic halogen source, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to introduce a halogen atom.
The resulting α-halo phosphine oxide is a valuable intermediate for subsequent nucleophilic substitution reactions. A wide range of nucleophiles can displace the halide, allowing for the introduction of various functional groups, including azides, cyanides, and alkoxides. This two-step sequence provides a powerful method for the elaboration of the carbon skeleton adjacent to the phosphine oxide.
| Reaction | Reagents | Intermediate/Product |
| α-Halogenation | 1. Strong base (e.g., n-butyllithium) 2. Halogenating agent (e.g., NCS, NBS) | Diethyl(halo(trimethylsilyl)methyl)phosphine oxide |
| Nucleophilic Substitution | Various nucleophiles (e.g., NaN₃, NaCN, NaOR) | Diethyl(substituted(trimethylsilyl)methyl)phosphine oxide |
The α-carbon of α-silyl phosphine oxides can undergo oxidation. While direct oxidation of the C-H bond can be challenging, functionalization followed by oxidation is a viable strategy. For instance, the introduction of a hydroxyl group via nucleophilic substitution of a halide can be followed by oxidation to a carbonyl group using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. This provides access to α-keto phosphine oxides, which are important building blocks in organic synthesis.
| Reaction Sequence | Reagents | Product Type |
| 1. α-Hydroxylation 2. Oxidation | 1. (e.g., via substitution of a halide) 2. PCC, Swern oxidation reagents | α-Keto phosphine oxide |
Derivatization for Analytical Purposes
For analytical purposes, particularly gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes like phosphine oxides. Silylation is a common and effective derivatization technique.
In the context of Diethyl((trimethylsilyl)methyl)phosphine oxide, while it already contains a silyl (B83357) group, other polar functionalities that might be present in more complex derivatives would be targeted for silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to convert polar functional groups like hydroxyl or carboxyl groups into their corresponding trimethylsilyl ethers or esters. This derivatization reduces intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic performance.
| Derivatization Reagent | Target Functional Groups | Purpose |
| BSTFA, MSTFA (+ TMCS) | -OH, -COOH, -NH₂, -SH | Increase volatility and thermal stability for GC analysis. |
Advanced Methodologies and Future Research Directions
Chemo- and Regioselective Synthesis of Complex Derivatives
The structural framework of Diethyl((trimethylsilyl)methyl)phosphine oxide offers several sites for potential functionalization, making the chemo- and regioselective synthesis of its derivatives a key area for future exploration. Advanced synthetic methods could be employed to modify the ethyl groups, the methylene (B1212753) bridge, or utilize the directing effects of the phosphine (B1218219) oxide and silyl (B83357) groups.
Functionalization of Ethyl Groups: Selective oxidation or halogenation of the ethyl chains could introduce new functionalities. Controlling the reaction to occur at a specific position (α or β to the phosphorus) would be a primary challenge, requiring carefully chosen reagents and catalysts.
Reactions at the Methylene Bridge: The carbon atom alpha to the phosphorus is activated towards deprotonation. This could allow for the introduction of various electrophiles. The presence of the adjacent trimethylsilyl (B98337) group would heavily influence this reactivity, potentially leading to Peterson olefination-type reactions if a carbonyl compound is used as the electrophile.
Directed Reactions: The phosphine oxide group can act as a directing group in metal-catalyzed reactions, potentially enabling functionalization of remote C-H bonds. Research into whether the silyl group enhances or hinders this capability would be valuable.
Tunable Phosphination of Alkynes: A potential avenue for creating complex derivatives involves the intramolecular phosphination of alkynes. acs.org By synthesizing a precursor to this compound that contains an alkyne on one of the substituents, it might be possible to achieve selective cyclization through fine-tuning of additives like water or lithium bromide, leading to novel five- or six-membered phosphacycles. acs.org
Radical Reactions: Manganese-catalyzed anti-Markovnikov addition of phosphine oxides to allylic alcohols has been shown to produce γ-hydroxy phosphine oxides. acs.org This atom-economical approach could be explored to couple the P-H precursor of the target molecule with various allylic alcohols, offering a regioselective route to more complex, functionalized derivatives. acs.org
Development of Greener and More Efficient Synthetic Routes
The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including organophosphorus reagents. Future research would likely focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives.
Catalytic Reductions: A common route to phosphine oxides involves the oxidation of the corresponding phosphine. The synthesis of the phosphine precursor often requires the reduction of a phosphine oxide. Traditional methods often use stoichiometric and hazardous reducing agents. ru.nl A greener approach involves the catalytic reduction of phosphine oxides using safer and more economical silanes. organic-chemistry.orguq.edu.aursc.org Developing a catalytic cycle where a precursor phosphine oxide is reduced in situ would represent a significant advancement. ru.nl
Atom Economy: Exploring reactions with high atom economy is a cornerstone of green chemistry. For instance, photoinduced radical difunctionalization of acetylene allows for the rapid and 100% atom-economical synthesis of C2-linked phosphine compounds under mild, metal-free conditions. rsc.org Adapting such strategies for the synthesis of precursors to the target molecule could drastically reduce waste.
Solvent-Free Conditions: The deoxygenation of phosphine oxides has been studied under solvent-free conditions, using thermal or microwave assistance with various silanes. researchgate.net Applying these methods to the synthesis of the corresponding phosphine precursor to this compound would eliminate solvent waste and potentially shorten reaction times. researchgate.net
Exploration of Diastereoselective and Enantioselective Processes
The phosphorus atom in phosphine oxides can be a stereogenic center, and creating chiral organophosphorus compounds is of great interest for their application in asymmetric catalysis and medicinal chemistry.
P-Chiral Synthesis: Future work could focus on the enantioselective synthesis of P-chiral analogues of this compound. One established strategy involves the use of chiral auxiliaries, such as N-phosphinoyl oxazolidinones, which can be formed with high diastereoselectivity and subsequently displaced with Grignard reagents to yield the desired phosphine oxide with high enantiomeric purity. researchgate.netnih.gov Another approach is the chemo-enzymatic synthesis, where prochiral phosphine oxides are desymmetrized using enzymes to yield chiral products. liverpool.ac.uk
Asymmetric Hydrophosphinylation: The palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes is a powerful method for creating chiral allylic phosphine oxides with high enantioselectivity. escholarship.org Applying this methodology to the P-H precursor of the target compound could generate derivatives with a chiral center in one of the side chains.
Stereoselective Aldol Reactions: Hydrogen-bond catalysis has been successfully used for the enantioselective Mukaiyama aldol reactions of acyl phosphonates with silyl enol ethers, producing α-hydroxy phosphonates with high diastereo- and enantioselectivity. scispace.com Exploring analogous reactions where derivatives of this compound act as catalysts or substrates could open pathways to complex, stereochemically rich molecules. scispace.com
New Catalytic Systems Utilizing Phosphine Oxide Scaffolds
Phosphine oxides are not merely byproducts of phosphine-mediated reactions; they can also serve as potent organocatalysts, particularly as Lewis bases. The unique electronic and steric profile of this compound could be leveraged in the design of new catalytic systems.
Lewis Base Catalysis: Chiral phosphine oxides can activate trichlorosilyl derivatives to serve as chiral Lewis acids. This has been applied successfully in enantioselective aldol reactions. The specific structure of this compound, with its combination of alkyl and silyl groups, could offer unique solubility and reactivity profiles when used as a Lewis base catalyst in such transformations.
Activation of Silanes: The interaction between phosphine oxides and silanes is crucial for the reduction of the P=O bond. uq.edu.au This interaction can also be harnessed for catalysis. The phosphine oxide can coordinate to a chlorosilane, forming a chiral hypervalent silicon complex in situ, which can then catalyze reactions like cross-aldol condensations. acs.org Investigating the target molecule in this context could lead to novel catalytic activities.
Immobilized Catalysts: The trimethylsilyl group offers a handle for immobilization onto silica surfaces. While bifunctional phosphines with Si(OEt)₃ groups are commonly used for this purpose, they can undergo side reactions to form inactive P(V) species. tamu.edu Studying the grafting of this compound onto silica could lead to more stable, surface-bound phosphine oxide catalysts or pre-catalysts. tamu.edursc.org
Investigation of Unexplored Reactivity Patterns
The juxtaposition of the phosphine oxide and α-trimethylsilyl groups suggests several avenues for novel reactivity that remain to be explored.
Peterson Olefination and Variants: The most prominent potential reactivity stems from the α-silylmethyl group. Upon deprotonation of the methylene bridge, the resulting carbanion is a classic precursor for the Peterson olefination reaction with aldehydes and ketones. The stereochemical outcome of such an elimination (syn or anti) would be of significant interest.
Rearrangement Reactions: The interaction of phosphine oxides with silylating agents can lead to rearrangement reactions. For instance, reactions with bromophosphoranimines in the presence of silylating agents have been shown to result in rearranged salts. researchgate.net Investigating similar transformations could uncover novel molecular scaffolds.
Silyl Migration: In reactions of (silylamino)phosphines with carbonyl compounds, a {1,4} silyl migration from nitrogen to oxygen is observed. proquest.com While the target compound is a phosphine oxide, investigating its reactivity with nucleophiles could reveal analogous silyl migration pathways, potentially from carbon to the phosphine oxide oxygen under certain conditions.
Radical Cyclization: β-Iodo-substituted vinylphosphine oxides, formed via phosphonoiodination of alkynes, can undergo radical cyclization to form benzo[b]phosphole oxides. nih.gov Synthesizing derivatives of the target compound that could undergo similar radical-initiated cyclizations would be a promising direction for creating complex heterocyclic systems. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Modernizing the synthesis and application of organophosphorus compounds involves adopting advanced technologies like flow chemistry and high-throughput screening.
Flow Chemistry: The synthesis of organophosphorus compounds, which can involve hazardous reagents or intermediates, is well-suited to flow chemistry. researchgate.net Continuous-flow systems offer enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. Implementing a flow process for the synthesis of this compound could overcome challenges associated with exothermic reactions or unstable intermediates, and facilitate safer, more efficient production. researchgate.net
High-Throughput Synthesis and Screening: The development of new catalysts and materials often requires the rapid synthesis and testing of many candidate molecules. Combinatorial and high-throughput methods have been reviewed for the synthesis of organophosphorus compound libraries. nih.gov A high-throughput workflow could be designed to synthesize a library of analogues of this compound, varying the substituents on the phosphorus or silicon atoms. nih.gov These libraries could then be rapidly screened for catalytic activity or other desirable properties, accelerating the discovery of new applications. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
